1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea
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Overview
Description
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a pyrazole ring substituted with phenyl groups and a thiourea moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups using phenylhydrazine in the presence of a suitable catalyst.
Introduction of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with propyl isothiocyanate to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-ethylthiourea
- 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-methylthiourea
- 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-butylthiourea
Uniqueness
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea is unique due to its specific substitution pattern and the presence of the propyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H22N4S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-propylthiourea |
InChI |
InChI=1S/C20H22N4S/c1-2-13-21-20(25)22-14-17-15-24(18-11-7-4-8-12-18)23-19(17)16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3,(H2,21,22,25) |
InChI Key |
JFGHQTTUAXBCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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